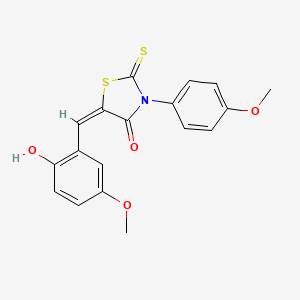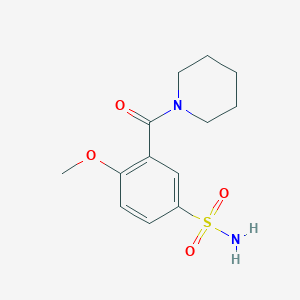methanone CAS No. 56106-94-6](/img/structure/B4972771.png)
[4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone
Übersicht
Beschreibung
[4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MNPA belongs to the family of nitrophenyl-containing compounds, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Wirkmechanismus
The mechanism of action of [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and tumor growth. [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation and pain. [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Moreover, [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
[4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the inhibition of prostaglandin production, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities. Moreover, [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been found to be well-tolerated and safe in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone is also stable under various conditions, making it suitable for storage and transportation. However, [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has some limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
Future research on [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone should focus on its potential applications in drug discovery and development, including the development of novel anti-inflammatory, analgesic, and antitumor agents. Moreover, further studies are needed to elucidate the mechanism of action of [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone and its biochemical and physiological effects. Future research should also explore the safety and efficacy of [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone in human clinical trials, as well as its potential interactions with other drugs and compounds. Finally, future research should aim to optimize the synthesis of [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone and develop new methods for its delivery and formulation.
Wissenschaftliche Forschungsanwendungen
[4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. It has also been found to possess analgesic properties by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. Moreover, [4-(4-morpholinyl)-3-nitrophenyl](phenyl)methanone has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(4-morpholin-4-yl-3-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(13-4-2-1-3-5-13)14-6-7-15(16(12-14)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJXUPWZAVOODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387053 | |
| Record name | Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl- | |
CAS RN |
56106-94-6 | |
| Record name | Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
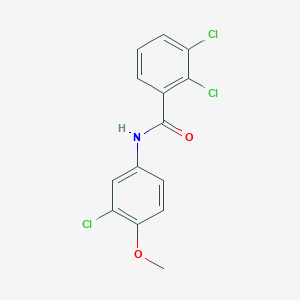
![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
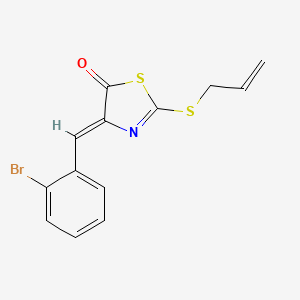
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
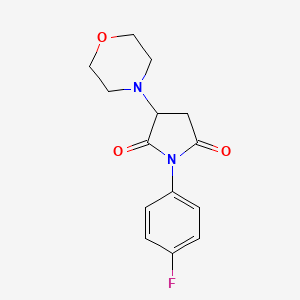
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)
